molecular formula C16H28N2O4 B6267498 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylacetic acid CAS No. 1526122-06-4

2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylacetic acid

Cat. No.: B6267498
CAS No.: 1526122-06-4
M. Wt: 312.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylacetic acid is a synthetic organic compound with a molecular formula of C16H28N2O4 It is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl group and a cyclopentylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylacetic acid typically involves multiple steps:

    Formation of the Piperazine Derivative: The starting material, piperazine, is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form 4-[(tert-butoxy)carbonyl]piperazine.

    Cyclopentylacetic Acid Derivative: Cyclopentylacetic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester.

    Coupling Reaction: The activated cyclopentylacetic acid is then coupled with 4-[(tert-butoxy)carbonyl]piperazine under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group of the tert-butoxycarbonyl moiety, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Cyclopentanone or cyclopentylcarboxylic acid derivatives.

    Reduction: Alcohol derivatives of the tert-butoxycarbonyl group.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylacetic acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It may serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of similar structures.

Medicine

Potential medical applications include its use as a precursor in the synthesis of pharmaceutical agents. The piperazine ring is a common motif in many drugs, and modifications of this compound could lead to the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The piperazine ring can act as a ligand, binding to metal ions or other molecular targets, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-oxoacetic acid: Similar structure but with an oxo group instead of the cyclopentyl moiety.

    5-{4-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]piperazin-1-yl}pyrimidine-2-carboxylic acid: Contains a piperazine ring with different substituents and a pyrimidine ring.

Uniqueness

The uniqueness of 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylacetic acid lies in its combination of a piperazine ring with a cyclopentylacetic acid moiety. This structural feature provides distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

CAS No.

1526122-06-4

Molecular Formula

C16H28N2O4

Molecular Weight

312.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.